molecular formula C10H22INO2 B14399706 N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide CAS No. 89500-04-9

N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide

Cat. No.: B14399706
CAS No.: 89500-04-9
M. Wt: 315.19 g/mol
InChI Key: QBIDPYYNLSQYLR-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a propan-1-aminium group, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-amine with 2-methyl-1,3-dioxolane in the presence of an iodide source, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted ammonium salts.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tertiary amines.

Scientific Research Applications

N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged cell membrane components, leading to changes in membrane permeability and function. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-aminium iodide
  • N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)butan-1-aminium iodide
  • N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)pentan-1-aminium iodide

Uniqueness

N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its amphiphilic nature make it particularly valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

89500-04-9

Molecular Formula

C10H22INO2

Molecular Weight

315.19 g/mol

IUPAC Name

trimethyl-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]azanium;iodide

InChI

InChI=1S/C10H22NO2.HI/c1-10(12-8-9-13-10)6-5-7-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

QBIDPYYNLSQYLR-UHFFFAOYSA-M

Canonical SMILES

CC1(OCCO1)CCC[N+](C)(C)C.[I-]

Origin of Product

United States

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